Necroptosis Inhibitory Potency in BV2 Microglial Cells
In a dose-response study using zVAD-fmk-induced necroptosis in murine BV2 microglial cells, Oxa12 exhibited an EC50 of 0.989 µM [1]. Under the same experimental conditions, the reference RIP1 kinase inhibitor necrostatin-1 (Nec-1) served as a positive control and produced effects described as similar to Oxa12, with both compounds completely blocking necroptosis at saturating concentrations [1]. Importantly, Oxa12 displayed no cytotoxicity across the full concentration range tested (up to 150 µM), with an IC50 for cytotoxicity that was not reached [1].
| Evidence Dimension | Half-maximal effective concentration (EC50) for necroptosis inhibition |
|---|---|
| Target Compound Data | EC50 = 0.989 µM (BV2 cells, zVAD-fmk-induced necroptosis) |
| Comparator Or Baseline | Necrostatin-1 (Nec-1); qualitative comparison showing similar maximal efficacy; Oxa12 EC50 in the sub-micromolar range |
| Quantified Difference | Oxa12 achieves sub-micromolar potency (EC50 = 0.989 µM) comparable to Nec-1 but represents a structurally distinct oxazolone chemotype rather than a thiohydantoin/indole-based scaffold |
| Conditions | BV2 murine microglial cells; necroptosis induced by zVAD-fmk (25 µM); cell viability measured by MTS assay; 24 h incubation |
Why This Matters
Procurement of Oxa12 provides a necroptosis inhibitor with a distinct oxazolone scaffold that achieves potency comparable to the gold-standard Nec-1 but with potential advantages in scaffold novelty for patent strategy and target engagement through a differentiated binding mode.
- [1] Oliveira, S.R.; Dionísio, P.A.; Gaspar, M.M.; et al. Phenotypic screening identifies a new oxazolone inhibitor of necroptosis and neuroinflammation. Cell Death Discov. 2018, 4, 65. View Source
